

Definitive Identification of 6-Isopentenylxyisobergaptin: A Multi-Modal Analytical Approach

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Compound of Interest

Compound Name: 6-Isopentenylxyisobergaptin

CAS No.: 24099-29-4

Cat. No.: B149902

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Abstract

This application note provides a detailed, multi-modal strategy for the unambiguous identification and structural confirmation of **6-Isopentenylxyisobergaptin**, a furanocoumarin of significant interest in natural product chemistry and drug discovery. Sourced from botanicals such as *Angelica dahurica* and *Heracleum leskovii*, this compound requires precise analytical characterization for quality control, pharmacological assessment, and regulatory compliance.[1] [2] We present a synergistic workflow that integrates robust chromatographic separation with high-resolution spectrometric techniques. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative

6-Isopentenylxyisobergaptin is a naturally occurring furanocoumarin, a class of compounds known for diverse biological activities, including potential interactions with cytochrome P450

enzymes.[3] As research into the therapeutic potential and toxicological profile of such phytochemicals intensifies, the need for unequivocal identification becomes paramount. Ambiguity in structural assignment can compromise research outcomes, lead to erroneous conclusions about bioactivity, and create significant hurdles in drug development and standardization of herbal medicines.[4][5]

This guide moves beyond simple detection, providing a comprehensive framework for structural verification. We will detail the logical integration of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification and initial characterization, followed by Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and culminating in Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[6][7]

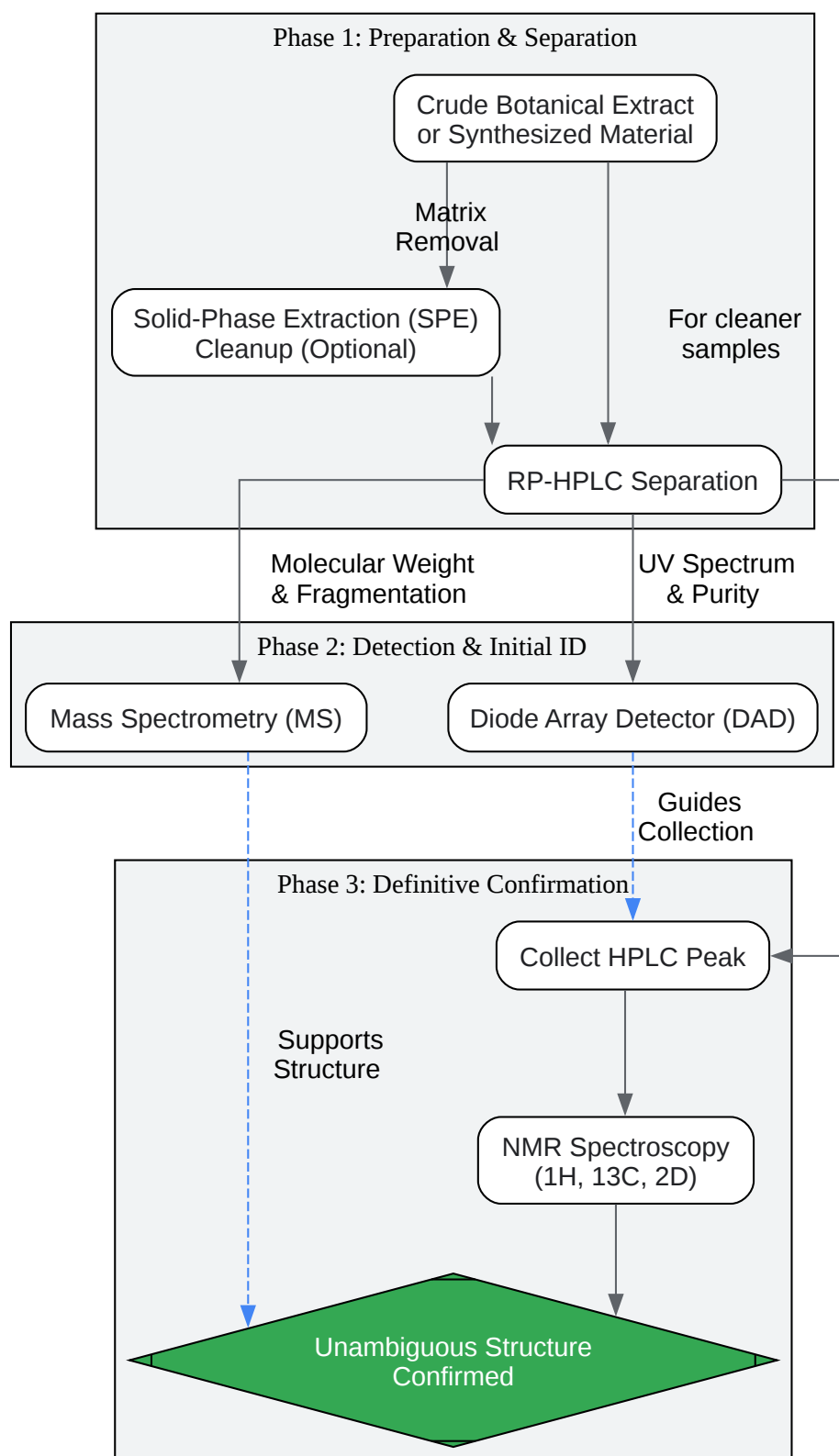
Physicochemical Profile of 6-Isopentenylxyisobergaptin

A foundational step in any analytical protocol is understanding the basic properties of the analyte. These data inform instrument parameter selection and data interpretation.

Property	Value	Source
IUPAC Name	5-Methoxy-6-[(3-methyl-2-buten-1-yl)oxy]-2H-furo[2,3-h]-1-benzopyran-2-one	[1]
Synonym	6-O-(3-Methyl-2-butenyl), 5-Me ether	[2]
CAS Number	24099-29-4	[1][2]
Molecular Formula	C ₁₇ H ₁₆ O ₅	[2]
Molecular Weight	300.31 g/mol	[2]
Class	Furanocoumarin	N/A
Botanical Source	Angelica genuflexa, Heracleum leskovii	[1][2]

Integrated Analytical Workflow

The accurate identification of a natural product from a complex matrix (e.g., a plant extract) is a sequential process. Each stage provides a piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression from a prepared sample to a confirmed molecular structure.



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Caption: Integrated workflow for the identification of **6-Isopentenylxyisobergaptin**.

Protocol 1: Chromatographic Separation by RP-HPLC

High-Performance Liquid Chromatography is the cornerstone for separating the target analyte from other constituents.[8] A reversed-phase method is ideal for moderately polar furanocoumarins.[3][9]

Causality: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and resolution for furanocoumarins. The gradient elution, starting with a higher water concentration and moving towards a higher organic solvent concentration (acetonitrile), is critical. This ensures that polar impurities elute early, while allowing the target analyte and other non-polar compounds to elute later with sharp, well-defined peaks.

Acetonitrile is chosen over methanol for its lower viscosity and superior UV transparency.[3][9]

Experimental Protocol: RP-HPLC-DAD

- **Instrumentation:** An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
- **Sample Preparation:**
 - Accurately weigh and dissolve the dried plant extract or isolated compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
 - Vortex thoroughly to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.
- **Chromatographic Conditions:**

Parameter	Recommended Setting
Column	C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80-100% B; 30-35 min, 100% B; 35-40 min, 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
DAD Wavelength	Scanning 200-400 nm; Extract chromatograms at 254 nm, 310 nm, and 325 nm

- Data Analysis:
 - Monitor the elution profile. **6-Isopentenylxyisobergapten** should appear as a sharp, symmetrical peak.
 - Record the retention time (t_r).
 - Extract the UV-Vis spectrum from the peak apex using the DAD. This spectrum serves as a preliminary fingerprint.

Protocol 2: Hyphenated Analysis by Mass Spectrometry (LC-MS)

Connecting the HPLC outlet to a mass spectrometer provides critical data on molecular weight and fragmentation, adding a high degree of confidence to the identification.[10]

Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar, thermally labile molecules like furanocoumarins, minimizing in-source fragmentation and

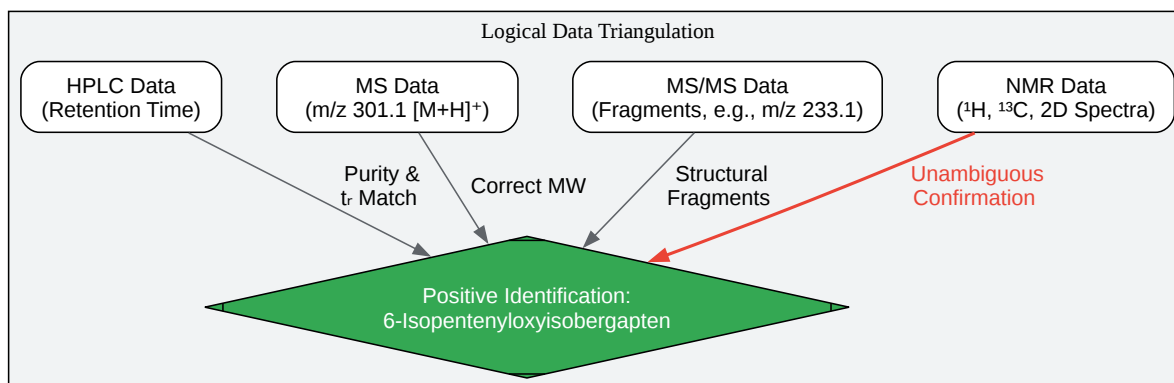
yielding a strong signal for the protonated molecule $[M+H]^+$. Tandem MS (MS/MS) is then used to induce fragmentation in a controlled manner. The resulting fragmentation pattern is a unique structural fingerprint, often revealing the loss of characteristic neutral fragments, such as the isopentenyl side chain in this case.

Experimental Protocol: HPLC-ESI-MS/MS

- Instrumentation: An HPLC system (as described above) coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.
- MS Parameters (Positive Ion Mode):

Parameter	Recommended Setting
Ionization Mode	ESI, Positive (+)
Capillary Voltage	3.5 - 4.5 kV
Drying Gas (N ₂) Flow	10 L/min
Drying Gas Temp.	300 - 350 °C
Nebulizer Pressure	35 - 45 psi
Scan Mode (MS1)	Full Scan, m/z 100-500
Scan Mode (MS2)	Product Ion Scan of m/z 301.1
Collision Energy (CE)	Ramped, e.g., 15-40 eV

- Data Analysis:
 - MS1 Spectrum: In the full scan mass spectrum corresponding to the HPLC peak, look for a prominent ion at m/z 301.1, which corresponds to the protonated molecule $[C_{17}H_{16}O_5 + H]^+$.
 - MS2 Spectrum: Analyze the product ion scan. Expect to see characteristic fragment ions. A likely and structurally significant fragmentation would be the loss of the isopentenyl group (C₅H₈, 68 Da), resulting in a fragment at m/z 233.1. Other fragments may arise from the furanocoumarin core.



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Caption: Triangulation of data from orthogonal techniques for confident identification.

Protocol 3: Definitive Structure Elucidation by NMR Spectroscopy

While LC-MS provides strong evidence, it is not considered definitive proof of structure for a novel isolate or reference standard. NMR spectroscopy is the gold standard, providing a complete map of the carbon-hydrogen framework.[6][7]

Causality: ¹H NMR identifies the number and environment of all protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity. COSY reveals proton-proton couplings (which protons are adjacent), while HMBC shows correlations between protons and carbons over two to three bonds. Together, these experiments allow for the unequivocal assembly of the molecular structure, including the precise placement of the methoxy and isopentenylxy groups on the isobergaptin core.

Experimental Protocol: 1D and 2D NMR

- Sample Preparation:
 - Isolate a sufficient quantity of the compound via preparative or semi-preparative HPLC (typically >5 mg for comprehensive studies).
 - Ensure the sample is free of solvent by drying under high vacuum.
 - Dissolve the purified sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
 - DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
 - 2D COSY: To establish ¹H-¹H spin-spin coupling networks.
 - 2D HSQC (or HMQC): To correlate protons with their directly attached carbons.
 - 2D HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different fragments of the molecule.
- Data Interpretation (Expected Signals for **6-Isopentenylxyisobergaptin**):
 - ¹H NMR: Expect to see signals for the furan ring protons, the aromatic protons, the methoxy group singlet, and the characteristic signals of the isopentenylxy side chain (vinylic proton, methylene protons, and two methyl singlets).
 - ¹³C NMR: Expect 17 distinct carbon signals corresponding to the molecular formula.
 - HMBC: Crucially, look for a correlation between the methylene protons (-O-CH₂-) of the side chain and the carbon at the C-6 position of the isobergaptin core, confirming the point of attachment.

Method Validation and Trustworthiness

For routine quality control or regulatory submissions, the developed HPLC method must be validated.^{[11][12]} This process ensures the method is reliable, reproducible, and fit for its intended purpose.^[13] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by peak purity analysis (DAD) and MS identification.
- **Linearity:** Demonstrating a proportional response of the detector to the concentration of the analyte over a given range.
- **Accuracy:** The closeness of the test results to the true value, often assessed by spike/recovery experiments.
- **Precision:** The degree of agreement among individual tests when the procedure is applied repeatedly (assessed at intra-day and inter-day levels).
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The analytical strategy detailed in this document provides a robust and scientifically sound framework for the high-confidence identification of **6-Isopentenylxyisobergaptin**. By systematically combining the separation power of RP-HPLC with the specificity of mass spectrometry and the definitive structural insight of NMR spectroscopy, researchers can eliminate ambiguity. This multi-modal approach establishes a self-validating system, ensuring data integrity for applications ranging from natural product discovery to the quality control of botanical drugs.

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